1-Azido-3-bromo-5-chlorobenzene
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Overview
Description
1-Azido-3-bromo-5-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-chlorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and chloro substituents on a benzene ring. One common method involves the bromination and chlorination of aniline derivatives followed by azidation. For instance, starting with 3-bromo-5-chloroaniline, the compound can be diazotized and then treated with sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine atom can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Azidation: Sodium azide in the presence of a suitable solvent like acetonitrile.
Reduction: Lithium aluminum hydride or other hydride donors.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through reduction of the azido group.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Azido-3-bromo-5-chlorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-5-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with alkyne-functionalized biomolecules without interfering with native biological processes . The bromine and chlorine atoms also contribute to the compound’s reactivity, enabling various substitution and coupling reactions .
Comparison with Similar Compounds
1-Azido-3-bromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-Azido-3-chloro-5-bromobenzene: Isomer with different positions of the bromine and chlorine atoms.
1-Azido-4-bromo-2-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness: 1-Azido-3-bromo-5-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H3BrClN3 |
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Molecular Weight |
232.46 g/mol |
IUPAC Name |
1-azido-3-bromo-5-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |
InChI Key |
QZCMRZJLTMQCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N=[N+]=[N-] |
Origin of Product |
United States |
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